molecular formula C10H8FN3O2 B2529931 methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate CAS No. 866009-43-0

methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate

Cat. No.: B2529931
CAS No.: 866009-43-0
M. Wt: 221.191
InChI Key: KXDQCVZGWJKRMH-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate is a chemical compound with the molecular formula C10H8FN3O2 It is characterized by the presence of a fluorine atom, a triazole ring, and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 1H-1,2,4-triazole.

    Esterification: The 3-fluorobenzoic acid is first esterified with methanol in the presence of a catalyst such as sulfuric acid to form methyl 3-fluorobenzoate.

    Triazole Introduction: The methyl 3-fluorobenzoate is then reacted with 1H-1,2,4-triazole under suitable conditions, often involving a base such as potassium carbonate, to introduce the triazole ring at the 4-position of the benzoate ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The triazole ring and benzoate ester can participate in oxidation and reduction reactions, respectively.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the fluorine atom.

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the ester group.

    Hydrolysis: 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoic acid.

Scientific Research Applications

Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the ester and fluorine groups.

    Methyl 1H-1,2,4-triazole-3-carboxylate: Contains a triazole ring and ester group but differs in the position of the substituents.

Uniqueness

Methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzoate is unique due to the combination of the fluorine atom, triazole ring, and benzoate ester group, which confer distinct chemical and biological properties .

Properties

IUPAC Name

methyl 3-fluoro-4-(1,2,4-triazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDQCVZGWJKRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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